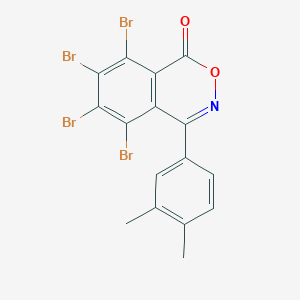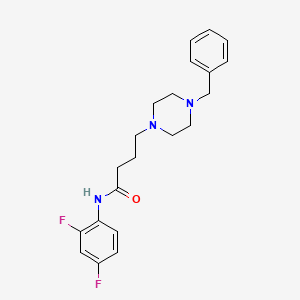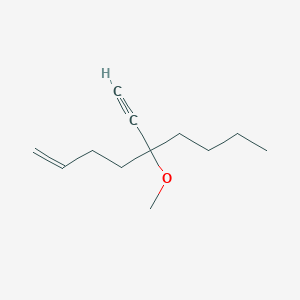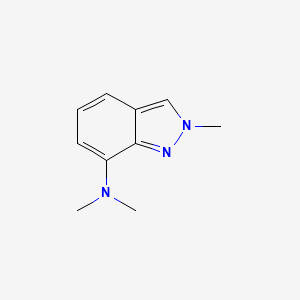
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one is a brominated benzoxazinone derivative. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of multiple bromine atoms and a benzoxazinone core makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-(3,4-dimethylphenyl)-2,3-benzoxazin-1-one with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the benzoxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in the laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzoxazinone derivatives, while reduction reactions can produce partially brominated compounds .
Scientific Research Applications
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxazinone core play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine: A brominated pyrimidine derivative with similar structural features.
2-Amino-5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one: Another brominated benzoxazinone derivative with an amino group.
Uniqueness
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one is unique due to its specific bromination pattern and the presence of a benzoxazinone core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
845728-86-1 |
|---|---|
Molecular Formula |
C16H9Br4NO2 |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C16H9Br4NO2/c1-6-3-4-8(5-7(6)2)15-9-10(16(22)23-21-15)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3 |
InChI Key |
HKBQKZSDFFPYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=O)C3=C2C(=C(C(=C3Br)Br)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)

![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)


![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
![(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14197841.png)

![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)
